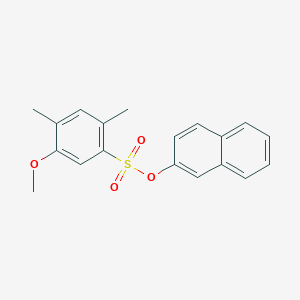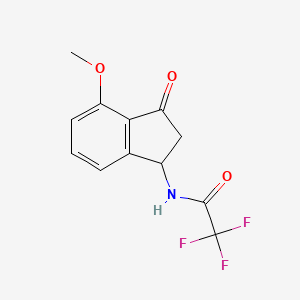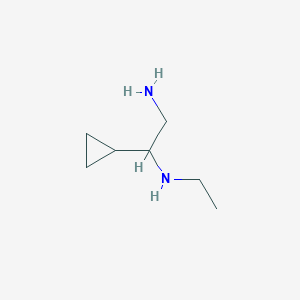
Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C19H18O4S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Naphthalene derivatives, including structures similar to Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate, are significant in environmental science, particularly concerning the degradation of azo dyes. Research by Kudlich et al. (1999) explored the autoxidation reactions of mono- and disulfonated naphthalene derivatives, which are products of anaerobic azo dye reduction by microorganisms. Their study focused on the aerobic decomposition of these derivatives, providing insights into the environmental fate of naphthalene sulfonates derived from azo dye degradation Kudlich, M., Hetheridge, M., Knackmuss, H., & Stolz, A. (1999). Environmental Science & Technology.
Analytical and Diagnostic Applications
Naphthalene derivatives are also utilized in the development of chemosensors. Ding et al. (2013) reported on a chemosensor based on naphthalene derivatives for detecting Al(III) ions, highlighting the use of such compounds in creating sensitive and selective detection tools for metal ions in various environments. This chemosensor showed potential for bioimaging applications, demonstrating the versatility of naphthalene sulfonate compounds in analytical chemistry Ding, W.-H., Cao, W., Zheng, X.-J., Fang, D., Wong, W., & Jin, L.-P. (2013). Inorganic Chemistry.
Anticancer Research
The field of medicinal chemistry has explored naphthalene sulfonates for their potential anticancer properties. Ravichandiran et al. (2019) synthesized and evaluated 1,4‐Naphthoquinone derivatives containing phenylaminosulfanyl moieties, demonstrating significant cytotoxic activity against various cancer cell lines. This research suggests the therapeutic potential of naphthalene sulfonate derivatives in cancer treatment, with specific compounds showing low toxicity to normal cells and inducing apoptosis in cancer cells through upregulation of caspase proteins Ravichandiran, P., Subramaniyan, S., Kim, S.-Y., Kim, J.-S., Park, B.-H., Shim, K., & Yoo, D. (2019). ChemMedChem.
Enzyme Inhibition for Therapeutic Applications
Naphthalene sulfonate derivatives have been evaluated for their enzyme inhibition activities, which could lead to therapeutic applications. Abbasi et al. (2015) studied sulfonamide derivatives of dagenan chloride for their inhibitory effects on lipoxygenase and α-glucosidase enzymes. This research contributes to understanding the potential of naphthalene sulfonates in developing anti-inflammatory and anti-diabetic drugs Abbasi, M., Najm, S., Rehman, A., Rasool, S., Khan, K., Ashraf, M., Nasar, R., & Alam, U. (2015). Tropical Journal of Pharmaceutical Research.
Eigenschaften
IUPAC Name |
naphthalen-2-yl 5-methoxy-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c1-13-10-14(2)19(12-18(13)22-3)24(20,21)23-17-9-8-15-6-4-5-7-16(15)11-17/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACKHCRUZYUHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)
![3-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE](/img/structure/B2517323.png)









![Methyl 4-[(4-nitrophenoxy)methyl]benzoate](/img/structure/B2517340.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)
